Bromo-PEG4-Azide

Catalog No.
S522125
CAS No.
M.F
C10H20BrN3O4
M. Wt
326.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG4-Azide

Product Name

Bromo-PEG4-Azide

IUPAC Name

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C10H20BrN3O4

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2

InChI Key

YICYFFFKHLMTQK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bromo-PEG4-azide

The exact mass of the compound Bromo-PEG4-Azide is 325.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG4-azide (CAS 1951439-37-4) is a highly versatile, heterobifunctional crosslinker engineered for advanced bioconjugation, targeted protein degrader (PROTAC) synthesis, and antibody-drug conjugate (ADC) development. Structurally, it features a reactive bromide leaving group for efficient nucleophilic substitution (alkylation of amines, thiols, and phenols), a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide for bioorthogonal click chemistry (CuAAC or SPAAC). The PEG4 spacer provides a defined, flexible distance of approximately 14-15 atoms, which is widely recognized as an optimal length for preventing steric clashes in ternary complexes while maintaining favorable pharmacokinetic properties . For procurement teams and process chemists, Bromo-PEG4-azide represents a foundational building block that balances high reactivity, excellent shelf-stability, and superior aqueous solubility compared to traditional aliphatic linkers.

Substituting Bromo-PEG4-azide with generic alternatives introduces significant process and performance liabilities. Replacing the PEG4 backbone with a standard alkyl chain drastically reduces aqueous solubility, often leading to the aggregation of high-molecular-weight PROTACs or ADCs in physiological buffers and complicating formulation. Altering the leaving group also presents procurement risks: substituting bromide with iodide (Iodo-PEG4-azide) yields a more reactive but highly light-sensitive and oxidatively unstable reagent, which complicates long-term storage and scale-up manufacturing. Conversely, using a tosylate leaving group (TsO-PEG4-azide) introduces unnecessary steric bulk and an aromatic ring that strongly absorbs UV light, interfering with the analytical tracking (e.g., HPLC-UV) of sensitive protein conjugates during downstream purification [1]. Therefore, the specific Bromo-PEG4-azide construct is essential for maintaining process reliability, analytical clarity, and product stability.

Scale-Up Yield and Process Stability: Bromide vs. Iodide Leaving Groups

In the synthesis of complex macromolecular conjugates, the choice of leaving group directly impacts scalability and yield. Comparative synthesis data demonstrates that alkylation using a bromo-PEG reagent achieves significantly higher yields during scale-up (94% yield on a 1.51 g scale) compared to the corresponding iodo-PEG reagent, which suffers from light-induced degradation and side reactions (67% yield on a 0.12 g scale) [1]. Bromide provides an optimal balance of nucleophilicity and chemical stability, allowing for robust manufacturing without the stringent dark-room handling requirements of iodides.

Evidence DimensionSynthesis yield and scale-up efficiency
Target Compound Data94% yield (1.51 g scale) using Bromo-PEG reagent
Comparator Or Baseline67% yield (0.12 g scale) using Iodo-PEG reagent
Quantified Difference27% absolute increase in yield with >10-fold improvement in scalable mass
ConditionsBase-catalyzed alkylation of phenolic/amine precursors under standard laboratory lighting

Procurement teams should prioritize Bromo-PEG4-azide over iodo-analogs to ensure higher batch-to-batch reproducibility, lower material waste, and simplified storage requirements.

Analytical Tracking and Steric Profile: Bromide vs. Tosylate

During the synthesis of PROTACs and ADCs, reaction monitoring is critical. Tosylate (TsO) leaving groups possess an aromatic ring that absorbs strongly in the UV spectrum, which can mask the UV signals of target small molecules or proteins during HPLC purification. Furthermore, tosylate is significantly bulkier than bromide, which can hinder substitution efficiency in sterically congested environments [1]. Bromo-PEG4-azide acts as a traceless, non-UV-absorbing electrophile, ensuring that the chromatographic profile is dictated solely by the target payload and the E3 ligase ligand.

Evidence DimensionUV interference and steric bulk during substitution
Target Compound DataBromide: No UV absorbance >220 nm; minimal steric radius
Comparator Or BaselineTosylate: Strong UV absorbance (~225-275 nm); high steric bulk
Quantified DifferenceElimination of false-positive UV peaks during HPLC reaction monitoring
ConditionsHPLC-UV monitoring of bioconjugation reactions

Selecting the bromide leaving group streamlines downstream purification and analytical QA/QC, reducing process development time.

Solubility and Bioavailability Optimization: PEG4 vs. Non-PEG Linkers

The incorporation of a PEG4 spacer is critical for overcoming the lipophilicity inherent to most PROTACs and oligonucleotide conjugates. Compared to hydrophobic non-PEG linkers, PEG4 linkers significantly enhance aqueous solubility by acting as hydrogen bond acceptors. This hydrophilicity improves the bioavailability of the conjugate and reduces aggregation-induced failure during biological assays . Alkyl linkers of similar length often fail in aqueous environments due to severe lipophilicity.

Evidence DimensionAqueous solubility and aggregation resistance
Target Compound DataPEG4 spacer: High aqueous solubility with maintained passive permeability
Comparator Or BaselineAlkyl spacer: Poor aqueous solubility leading to aggregation
Quantified DifferenceSignificant reduction in aggregation-induced assay failure and improved formulation compatibility
ConditionsPhysiological buffer solubility testing and cellular assays

For drug development procurement, PEG4 linkers are essential for ensuring that synthesized PROTACs remain soluble in bioassays and viable for clinical formulation.

PROTAC Linker Synthesis and Optimization

Due to its optimal ~15-atom length and high aqueous solubility, Bromo-PEG4-azide is a primary choice for synthesizing PROTACs. The bromide end allows for efficient alkylation of E3 ligase ligands (e.g., thalidomide or VHL derivatives), while the azide end permits late-stage, bioorthogonal click coupling to the target protein ligand, ensuring a modular and highly scalable synthesis workflow .

Antibody-Drug Conjugate (ADC) Development

In ADC manufacturing, Bromo-PEG4-azide is utilized to attach cytotoxic payloads to monoclonal antibodies. The PEG4 spacer prevents the hydrophobic payloads from inducing antibody aggregation, while the azide group enables precise, site-specific conjugation via SPAAC (strain-promoted alkyne-azide cycloaddition) with DBCO-functionalized antibodies, protecting the biologic from harsh reaction conditions .

Nanoparticle Surface Functionalization

For drug delivery systems, Bromo-PEG4-azide is used to modify the surfaces of nanoparticles and quantum dots. The bromide reacts with nucleophilic surface groups, creating a hydrophilic PEG layer that reduces non-specific protein binding (stealth effect), while the outward-facing azide provides a versatile handle for attaching targeting peptides or fluorophores.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

325.06372 Da

Monoisotopic Mass

325.06372 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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